

spectroscopic analysis of 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-6-azauracil**

Cat. No.: **B188841**

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Analysis of **5-Bromo-6-azauracil**

This guide offers a detailed exploration of the spectroscopic techniques essential for the characterization of **5-Bromo-6-azauracil**. As a significant heterocyclic compound and pyrimidine analog, its structural verification is paramount for its application in biochemical research and drug development.^{[1][2]} This document moves beyond mere procedural outlines, delving into the causal reasoning behind experimental choices and data interpretation, providing researchers and drug development professionals with a robust framework for analysis.

Introduction to **5-Bromo-6-azauracil**

5-Bromo-6-azauracil is a synthetic analog of the pyrimidine base uracil, distinguished by the substitution of a nitrogen atom for the carbon at the 6th position of the ring and a bromine atom at the 5th position.^[2] This modification creates a molecule with unique electronic and steric properties, making it a subject of interest for its potential as an antimetabolite to interfere with nucleic acid synthesis.^{[2][3]} Accurate and comprehensive characterization is the bedrock of its reliable use in any scientific context. This guide provides an integrated approach, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to build a complete structural profile of the molecule.

Core Molecular Properties

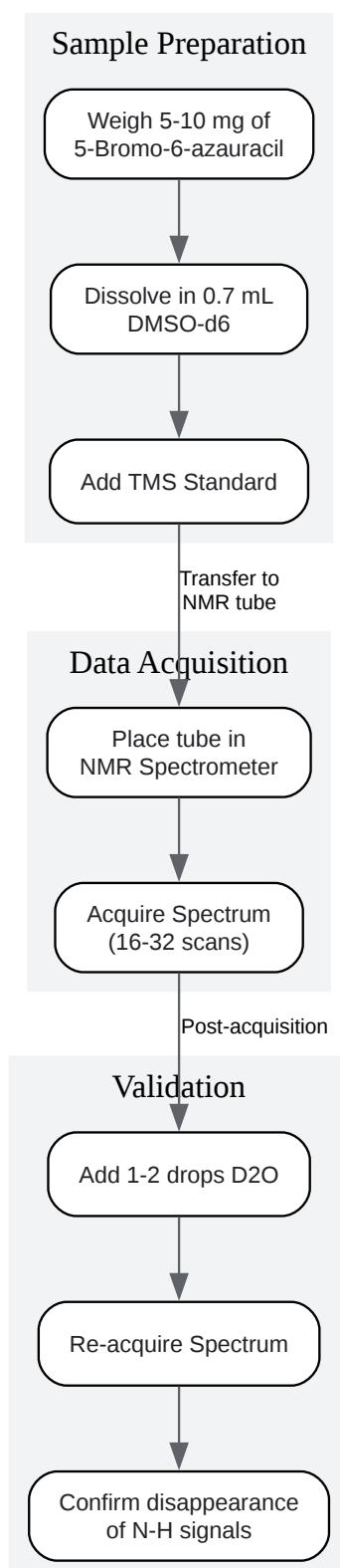
A foundational understanding begins with the basic chemical properties of **5-Bromo-6-azauracil**, summarized below.

Property	Value	Source
Molecular Formula	C ₃ H ₂ BrN ₃ O ₂	[3][4]
Molecular Weight	191.97 g/mol	[3][4][5]
CAS Number	4956-05-2	[1][3]
Appearance	White to Off-White Solid	[3]
SMILES	O=c1[nH]nc(Br)c(=O)[nH]1	[3]
InChIKey	VNTFEWXYAOATFA-UHFFFAOYSA-N	[3][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unambiguous information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For **5-Bromo-6-azauracil**, both ¹H and ¹³C NMR are critical for confirming the integrity of the heterocyclic ring and identifying the positions of its substituents.

¹H NMR Spectroscopy: Probing the Protons


Expertise & Experience: The ¹H NMR spectrum of **5-Bromo-6-azauracil** is deceptively simple, as it lacks C-H protons. The primary signals of interest are from the two N-H protons of the amide-like groups within the ring. The chemical environment of these protons makes them susceptible to exchange, and their chemical shift is highly dependent on solvent, concentration, and temperature. Using a polar aprotic solvent like DMSO-d₆ is the preferred choice, as it forms hydrogen bonds with the N-H protons, slowing down their exchange rate and allowing for their observation as distinct, often broad, signals.

Predicted ¹H NMR Signals (in DMSO-d₆):

- **N¹-H and N³-H:** Two distinct, broad singlets are expected in the region of δ 10-13 ppm. The exact positions can vary, but their presence and subsequent disappearance upon adding a few drops of D₂O (deuterium oxide) is a definitive confirmation of exchangeable N-H protons.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **5-Bromo-6-azauracil** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Solvent Selection Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to preserve the signals of the exchangeable N-H protons.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
- Data Acquisition:
 - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 - Set the spectral width to cover a range of 0-15 ppm.
 - Apply a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- Validation Step: After the initial acquisition, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the signals attributed to N-H protons validates their assignment.

[Click to download full resolution via product page](#)

Caption: Workflow for ¹H NMR analysis of **5-Bromo-6-azauracil**.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms. For **5-Bromo-6-azauracil**, three distinct signals are expected, corresponding to the three carbon atoms in the triazine ring. The chemical shifts are highly informative: carbonyl carbons resonate significantly downfield, while the carbon atom attached to the electronegative bromine atom will also be shifted downfield, though to a lesser extent.

Predicted ¹³C NMR Signals (in DMSO-d₆):

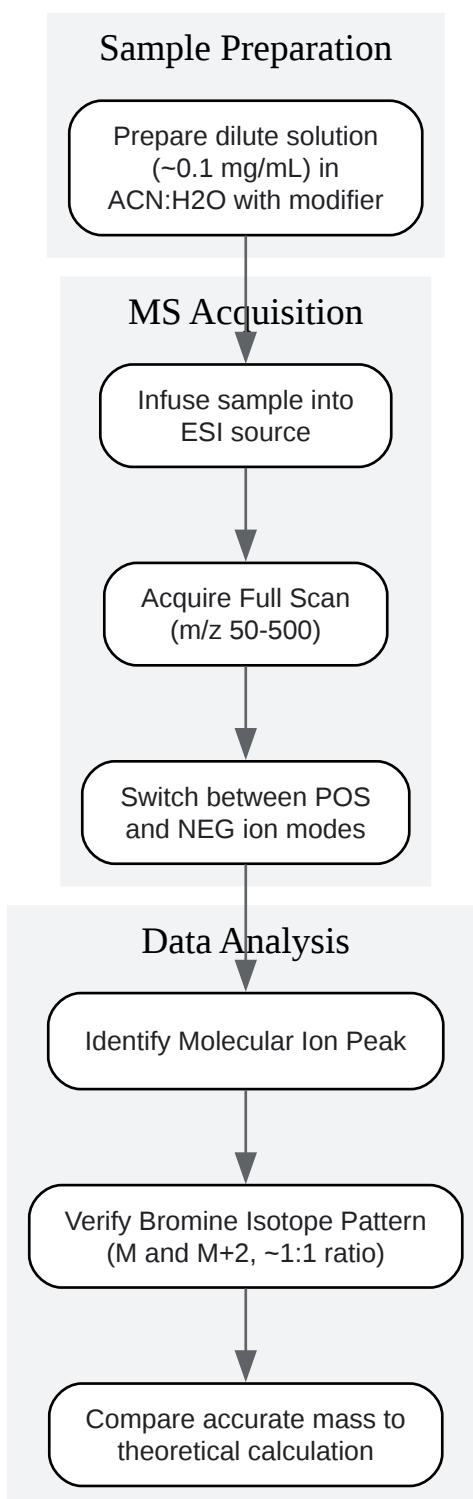
- C2 & C4 (C=O): Two signals expected in the δ 150-170 ppm range. These carbons are in carbonyl groups and are thus highly deshielded.
- C5 (C-Br): One signal expected in the δ 90-110 ppm range. The direct attachment to bromine causes a significant downfield shift compared to a standard C=C bond.

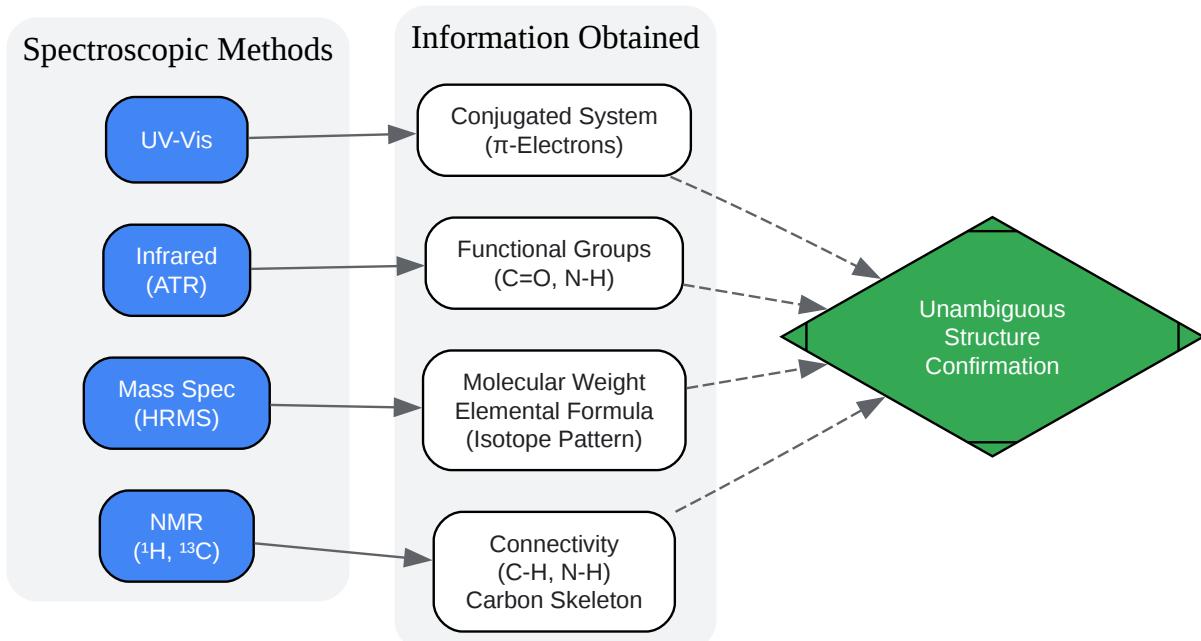
Mass Spectrometry (MS): Definitive Molecular Weight and Formula Confirmation

Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound. For **5-Bromo-6-azauracil**, high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal. The most critical diagnostic feature is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments, where the two peaks are separated by 2 m/z units and have nearly equal intensity. This signature is a powerful validation of the presence of a single bromine atom in the molecule.

Predicted Mass Spectrometry Data:

Ion / Adduct	Formula	Calculated m/z	Isotopic Signature
[M+H] ⁺ (⁷⁹ Br)	C ₃ H ₃ ⁷⁹ BrN ₃ O ₂ ⁺	191.9403	Isotope doublet with
[M+H] ⁺ (⁸¹ Br)	C ₃ H ₃ ⁸¹ BrN ₃ O ₂ ⁺	193.9383	[M+H+2] ⁺ at ~1:1 ratio
[M+Na] ⁺ (⁷⁹ Br)	C ₃ H ₂ ⁷⁹ BrN ₃ NaO ₂ ⁺	213.9223	Isotope doublet with
[M+Na] ⁺ (⁸¹ Br)	C ₃ H ₂ ⁸¹ BrN ₃ NaO ₂ ⁺	215.9202	[M+Na+2] ⁺ at ~1:1 ratio
[M-H] ⁻ (⁷⁹ Br)	C ₃ H ⁷⁹ BrN ₃ O ₂ ⁻	189.9258	Isotope doublet with
[M-H] ⁻ (⁸¹ Br)	C ₃ H ⁸¹ BrN ₃ O ₂ ⁻	191.9237	[M-H+2] ⁻ at ~1:1 ratio


(Data based on
predicted values from
PubChem)[6]


A common fragmentation pathway for uracil derivatives involves the retro-Diels-Alder-like cleavage of the ring, often initiated by the loss of isocyanic acid (HNCO).[7] Observing fragments corresponding to this loss would further support the proposed structure.

Experimental Protocol: ESI-MS Analysis

- Sample Preparation: Prepare a dilute solution of **5-Bromo-6-azauracil** (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
- Rationale: The solvent system is chosen to ensure solubility and promote ionization. The acid/base modifier aids in the formation of [M+H]⁺ or [M-H]⁻ ions.
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min).
- Data Acquisition:
 - Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules.

- Perform a full scan over a mass range of m/z 50-500 to detect the molecular ions and potential fragments.
- Utilize a high-resolution instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements, allowing for elemental composition confirmation.
- Data Analysis: Check for the characteristic 1:1 isotopic doublet for the molecular ion and compare the measured accurate mass to the theoretical value.

[Click to download full resolution via product page](#)

Caption: Integrated approach for structural confirmation of **5-Bromo-6-azauracil**.

Conclusion

The structural characterization of **5-Bromo-6-azauracil** is achieved through a synergistic application of multiple spectroscopic techniques. NMR spectroscopy defines the carbon-hydrogen framework and confirms the presence of exchangeable protons. Mass spectrometry provides definitive proof of the molecular weight and elemental composition, with the bromine isotopic pattern serving as a crucial validation point. IR and UV-Vis spectroscopy corroborate the presence of key functional groups and the conjugated electronic system, respectively. Together, these methods provide a self-validating system, ensuring the identity, purity, and structural integrity of **5-Bromo-6-azauracil** for its intended applications in scientific research.

References

- Goel, R. K., & Gupta, C. (1987). Vibrational Raman spectra of some substituted uracils. *Pramana*, 29(5), 503-509. [\[Link\]](#)
- **5-bromo-6-azauracil (C3H2BrN3O2)** - PubChemLite. [\[Link\]](#)
- **5-Bromo-6-azauracil (4956-05-2)**

- [aldlab-chemicals_5-Bromo-6-azauracil](#).[Link]
- Gheorghe, A., et al. (2008). Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives.
- Pomeisl, K., et al. (2022). Synthesis and properties of 6-alkynyl-5-aryluracils.
- Francés-Monerris, A., Merchán, M., & Roca-Sanjuán, D. (2013). Electronic UV-Vis transient spectra of the ·OH reaction products of uracil, thymine, cytosine, and 5,6-dihydrouracil by using the complete active space self-consistent field second-order perturbation (CASPT2//CASSCF) theory. *PubMed*. [Link]
- UV-Visible Spectroscopy - Michigan State University Department of Chemistry.[Link]
- Weckhuysen, B. M., & Yu, J. (2015). Ultraviolet-Visible (UV-Vis) Spectroscopy.
- Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Ultraviolet/visible spectroscopy - The Royal Society of Chemistry.[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Bromo-6-azauracil (4956-05-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromo-6-azauracil | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. aldlab-chemicals_5-Bromo-6-azauracil [aldlab.com]
- 6. PubChemLite - 5-bromo-6-azauracil (C3H2BrN3O2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [spectroscopic analysis of 5-Bromo-6-azauracil]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b188841#spectroscopic-analysis-of-5-bromo-6-azauracil\]](https://www.benchchem.com/product/b188841#spectroscopic-analysis-of-5-bromo-6-azauracil)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com